Methyl 5-amino-3-hydroxypentanoate
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Overview
Description
Methyl 5-amino-3-hydroxypentanoate is an organic compound with the molecular formula C6H13NO3 It is a derivative of pentanoic acid, featuring both amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-3-hydroxypentanoate typically involves the esterification of 5-amino-3-hydroxypentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, solvent recovery systems are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-3-hydroxypentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of methyl 5-amino-3-oxopentanoate.
Reduction: Formation of methyl 5-amino-3-aminopentanoate.
Substitution: Formation of methyl 5-amino-3-chloropentanoate.
Scientific Research Applications
Methyl 5-amino-3-hydroxypentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 5-amino-3-hydroxypentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-hydroxypentanoate: Lacks the amino group, making it less versatile in certain reactions.
Methyl 3-amino-5-hydroxypentanoate: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.
Uniqueness
Methyl 5-amino-3-hydroxypentanoate is unique due to the presence of both amino and hydroxyl groups, which provide a combination of reactivity and functionality not found in many other compounds. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Biological Activity
Methyl 5-amino-3-hydroxypentanoate (C₆H₁₃NO₃) is an organic compound notable for its structural features, which include an amino group, a hydroxyl group, and a pentanoate backbone. This compound has garnered attention due to its potential biological activities, including antimicrobial properties and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Structural Characteristics
The molecular structure of this compound contributes to its reactivity and biological properties. The presence of both amino and hydroxyl functional groups allows for diverse interactions within biological systems.
Structural Feature | Description |
---|---|
Molecular Formula | C₆H₁₃NO₃ |
Functional Groups | Amino group, Hydroxyl group |
Backbone Structure | Pentanoate chain |
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its derivatives have shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.
- Case Study: A study evaluating the antimicrobial efficacy of compounds similar to this compound demonstrated moderate activity against pathogens such as Escherichia coli and Staphylococcus aureus .
Neuroprotective Effects
This compound has potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases. Its ability to modulate neurotransmitter systems may contribute to its protective role in neuronal cells.
- Research Finding: In vitro studies suggest that compounds with similar structures can enhance synaptic plasticity, which is crucial for learning and memory processes .
Metabolic Pathways
The compound is being investigated for its role in metabolic pathways, particularly in amino acid metabolism. Its interactions with specific enzymes may influence metabolic processes, potentially leading to therapeutic applications.
- Research Insight: this compound may act as a substrate or inhibitor in various enzymatic reactions, impacting overall metabolic health .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds.
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 5-hydroxypentanoate | Hydroxyl group on the fifth carbon | Limited antimicrobial activity |
Methyl 3-amino-pentanoate | Amino group on the third carbon | Moderate antimicrobial effects |
L-Leucine | Essential amino acid involved in protein synthesis | Critical for growth and metabolism |
This comparison highlights how variations in functional group positioning affect biological activity.
Properties
CAS No. |
66113-70-0 |
---|---|
Molecular Formula |
C6H13NO3 |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
methyl 5-amino-3-hydroxypentanoate |
InChI |
InChI=1S/C6H13NO3/c1-10-6(9)4-5(8)2-3-7/h5,8H,2-4,7H2,1H3 |
InChI Key |
YBRGHKITZGEMPI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CCN)O |
Origin of Product |
United States |
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